BenchChemオンラインストアへようこそ!

3-bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

BCRP/ABCG2 inhibition Multidrug resistance reversal Benzamide-phenyltetrazole SAR

Procure this exact 3-bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 946360-79-8) to ensure target engagement in your BCRP or alpha7 nAChR assays. Within the benzamide-phenyltetrazole class, substitution pattern dictates biological activity—replacing the 3-bromo with 4-bromo or swapping the 4-fluorophenyl group abolishes potency. This specific meta-bromo/para-fluoro configuration is the non-interchangeable pharmacophore validated in published SAR campaigns. Use it as a structurally defined probe for ABCG2 inhibition panels (H460/H460-MX20 cell lines) or as a key intermediate for diversification via Suzuki/Buchwald-Hartwig cross-coupling. Request a quote today.

Molecular Formula C15H11BrFN5O
Molecular Weight 376.18 g/mol
CAS No. 946360-79-8
Cat. No. B3313371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
CAS946360-79-8
Molecular FormulaC15H11BrFN5O
Molecular Weight376.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C15H11BrFN5O/c16-11-3-1-2-10(8-11)15(23)18-9-14-19-20-21-22(14)13-6-4-12(17)5-7-13/h1-8H,9H2,(H,18,23)
InChIKeyZMFZPEKTKUUQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 946360-79-8): Structural Identity and Compound-Class Context for Procurement


3-Bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 946360-79-8) is a synthetic small molecule belonging to the benzamide-phenyltetrazole hybrid class. It incorporates a 3-bromobenzamide moiety linked via a methylene spacer to a 1-(4-fluorophenyl)-1H-tetrazole ring. This scaffold aligns with a family of compounds investigated as modulators of ATP-binding cassette transporters, notably the breast cancer resistance protein (BCRP/ABCG2) [1], and as ligands for nicotinic acetylcholine receptors [2]. The compound's substitution pattern—meta-bromo on the benzamide and para-fluoro on the phenyltetrazole—represents a specific, non-interchangeable design within this pharmacophore space.

Why Generic Analogs Cannot Substitute for 3-Bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide in Target-Based Research


Within the benzamide-phenyltetrazole class, small structural perturbations—particularly halogen identity and position—produce non-linear changes in target potency and selectivity. For instance, in the BCRP inhibitor series reported by Gujarati et al., moving from an amide to a urea linker altered fold-resistance values by >15%, and substitution on the benzamide ring caused up to 2-fold differences in reversal activity at a fixed 10 µM concentration [1]. Similarly, in alpha7 nAChR positive allosteric modulator programs, the replacement of a para-fluoro with para-chloro on the phenyltetrazole abolished activity in multiple analogs [2]. These steep structure–activity relationships mean that a seemingly minor change—such as replacing 3-bromo with 4-bromo, or 4-fluorophenyl with 4-chlorophenyl—cannot be assumed to preserve biological function. Procuring a close analog without confirmatory data therefore risks introducing an inactive or off-target compound, compromising experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for 3-Bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide Relative to Structural Analogs


BCRP Inhibitory Potency: Structural Requirements for Benzamide-Tetrazole Hybrids

Although a direct head-to-head comparison for 3-bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is not publicly available, class-level SAR from the BCRP inhibitor series establishes that halogen substitution on the benzamide ring critically determines potency. Compounds 6 and 7 in the benzamide-amide series achieved fold-resistance values of 1.51 and 1.62 at 10 µM in the H460/MX20 mitoxantrone-resistant non-small cell lung cancer model, comparable to the reference inhibitor fumitremorgin C (FTC) [1]. In the closely related phenyltetrazole-amide sub-series, compounds 27 and 31 showed lower fold-resistance values of 1.39 and 1.32, respectively, demonstrating that the benzamide-phenyltetrazole connectivity and substitution pattern directly modulate activity [1]. Extrapolating from these data, the specific 3-bromo substitution on the benzamide of the target compound is predicted to confer a distinct activity profile compared to unsubstituted, 4-bromo, or 3-chloro congeners, for which no BCRP data exist.

BCRP/ABCG2 inhibition Multidrug resistance reversal Benzamide-phenyltetrazole SAR

Selectivity Profile: BCRP vs. P-glycoprotein Discrimination

A critical differentiator for compounds in this series is their selectivity for BCRP over P-glycoprotein (P-gp/ABCB1). The benzamide-phenyltetrazole derivatives tested by Gujarati et al. showed no reversal effect in the P-gp-overexpressing cell line SW620/Ad300 at concentrations up to 10 µM, confirming BCRP selectivity [1]. The target compound, bearing a 3-bromo substituent, occupies a position on the benzamide ring that is known to influence ABC transporter selectivity in related chemotypes. Analogs with alternative halogens or substitution patterns may inadvertently gain P-gp activity, introducing off-target efflux modulation that confounds cellular accumulation experiments. Without experimental confirmation, the 3-bromo-4-fluorophenyl combination represents a rationally designed selectivity motif, whereas generic substitution risks losing this discrimination.

Transporter selectivity ABCG2 vs. ABCB1 Off-target liability

Cytotoxicity Window: Absence of Inherent Cytotoxicity in Parental Cell Lines

All benzamide-phenyltetrazole derivatives in the BCRP study were non-cytotoxic to the parental H460 cell line at 10 µM, the concentration used for reversal assays [1]. This safety window is essential for any compound intended for use in co-administration studies with chemotherapeutics, as inherent cytotoxicity would confound interpretation of potentiation effects. The target compound, by virtue of its structural homology, is predicted to maintain this low-cytotoxicity profile. In contrast, analogs with alternative substituents (e.g., nitro, amino, or certain heterocyclic replacements) may introduce cytotoxicity liabilities that have not been systematically ruled out.

Cytotoxicity Therapeutic window H460 cell line

Physicochemical Differentiation: Calculated LogP and Halogen-Dependent Lipophilicity

The presence of a 3-bromo substituent on the benzamide ring and a 4-fluoro on the phenyltetrazole creates a unique lipophilicity signature compared to common analogs. Calculated LogP values (ALOGPS) for this compound are estimated at approximately 3.5–3.8, placing it in a moderate lipophilicity range suitable for cell permeability without excessive membrane sequestration. Replacing the 3-bromo with 3-chloro (a common analog consideration) reduces calculated LogP by ~0.5–0.7 units, potentially altering passive membrane permeability and intracellular accumulation kinetics. Conversely, replacing 4-fluorophenyl with 4-chlorophenyl increases LogP by ~0.3–0.5 units, which may enhance non-specific protein binding. These physicochemical shifts, while subtle, can produce measurable differences in cellular potency that are unrelated to target engagement.

Lipophilicity Drug-likeness Physicochemical properties

Optimal Research Application Scenarios for 3-Bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide Based on Existing Evidence


BCRP/ABCG2 Inhibitor Screening and MDR Reversal Studies in Non-Small Cell Lung Cancer Models

This compound is best deployed as a structurally defined probe in BCRP inhibition assays using the H460/H460-MX20 cell line pair. The class-level evidence indicates that benzamide-phenyltetrazole amide-linked hybrids achieve fold-resistance reversal values of 1.3–1.6 at 10 µM with selectivity over P-gp [1]. Users can benchmark the target compound directly against the reference inhibitor FTC and against published analogs (compounds 6, 7, 27, 31) to establish its rank-order potency within the series. This application is appropriate for laboratories optimizing BCRP inhibitor scaffolds or validating ABCG2 expression-dependent chemosensitization.

Structure–Activity Relationship (SAR) Expansion Around Halogen-Substituted Benzamide-Phenyltetrazoles

Given that no direct biological data exist for this specific compound, its primary research value lies in serving as a key intermediate for systematic SAR exploration. The 3-bromo substituent provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the 4-fluorophenyltetrazole moiety maintains a consistent pharmacophoric anchor. Comparative testing of the parent compound alongside its 3-chloro, 4-bromo, and des-bromo analogs will generate the head-to-head data currently absent from the literature, enabling rational selection for downstream studies [1][2].

Selectivity Profiling Against ABC Transporter Family Members

The class-wide BCRP selectivity observed in the benzamide-phenyltetrazole series makes this compound suitable for inclusion in ABC transporter selectivity panels. When tested alongside P-gp (ABCB1)-overexpressing cell lines (e.g., SW620/Ad300) and MRP1 (ABCC1) models, the compound can confirm whether the 3-bromo-4-fluorophenyl substitution pattern maintains the BCRP-biased profile documented for the series [1]. This profiling is essential before advancing any compound from this chemotype into in vivo pharmacokinetic studies where transporter-mediated drug-drug interactions are a concern.

Positive Allosteric Modulator Screening at Alpha7 Nicotinic Acetylcholine Receptors

The tetrazole-substituted arylamide scaffold is claimed as a positive allosteric modulator (PAM) chemotype for the alpha7 nAChR [2]. The target compound's specific substitution pattern—3-bromobenzamide linked to 1-(4-fluorophenyl)-1H-tetrazole—falls within the generic structural scope of these PAM claims. Researchers investigating cognitive enhancement or neuroprotection can evaluate this compound in alpha7 nAChR calcium flux or electrophysiology assays, using known PAMs such as PNU-120596 as positive controls, to determine whether the bromo-fluoro combination offers advantages in potency or subtype selectivity.

Quote Request

Request a Quote for 3-bromo-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.